2,4-Dinitrobenzyl chloride
Overview
Description
2,4-Dinitrobenzyl Chloride is a reagent used for the synthesis of new benzoyl hydrazones, which exhibits antioxidant, anticholinesterase, and anticancer activities .
Synthesis Analysis
The synthesis of 2,4-Dinitrobenzyl Chloride involves several stages. The first stage involves the reaction of dichloromethane with n-butyllithium in tetrahydrofuran and hexane at -100°C for 0.333333 hours in an inert atmosphere. The second stage involves the reaction of meta-dinitrobenzene in tetrahydrofuran and hexane at -100°C for 0.00833333 hours in an inert atmosphere. The third stage involves the reaction with trifluorormethanesulfonic acid in tetrahydrofuran, hexane, and water at temperatures ranging from -100 to 20°C in an inert atmosphere .Molecular Structure Analysis
The molecular formula of 2,4-Dinitrobenzyl Chloride is C7H5ClN2O4 . The molecular weight is 216.58 g/mol . The structure includes a benzene ring with two nitro groups and one chloromethyl group attached .Chemical Reactions Analysis
2,4-Dinitrobenzyl Chloride is involved in various chemical reactions. For instance, it reacts with aniline in the presence of catalytic amounts of DBU with aldehydes to form the corresponding alcohols . The obtained alcohols can be readily oxidized to 2,4-dinitrobenzyl ketones .Physical And Chemical Properties Analysis
2,4-Dinitrobenzyl Chloride has a molecular weight of 216.58 g/mol . It has a computed XLogP3 value of 2 , indicating its lipophilicity. It has no hydrogen bond donors and four hydrogen bond acceptors . Its topological polar surface area is 91.6 Ų .Scientific Research Applications
Protecting Group in Oligonucleotide Synthesis : 2,4-Dinitrobenzyl is proposed as a temporary protecting group for 3′-terminal phosphodiester functions in oligonucleotide synthesis. This application is significant in the field of synthetic biology and genetic engineering (Christadoulou & Reese, 1983).
Synthesis of 2,4-Dinitrophenylalkanols : 2,4-Dinitrobenzyl alcohol, synthesized from benzyl chloride, undergoes a multistage process leading to the formation of 2,4-dinitrophenylalkanols. This process is essential in organic chemistry for creating complex molecules (Kochergin, Mikhailova, & Aleksandrova, 1998).
Enhancing Detection of Estrogens in LC–MS : A method to increase the detection responses of estrogens in liquid chromatography–mass spectrometry (LC-MS) involves the introduction of a nitrobenzene moiety, including 2,4-dinitrobenzyl chloride. This is particularly useful in biological and pharmaceutical analysis (Higashi et al., 2006).
Investigating Polymorphism and Phase Transitions : The study of polymorphism and phase transitions in 2-(2,4-dinitrobenzyl)-3-methylpyridine using various techniques including solid-state NMR, crystallography, and calorimetry provides insights into the behavior of molecular materials under different conditions (Schmidt et al., 1999).
Synthesis of 2,4-Dinitrophenolbenzyl Ether : The Williamson reaction is used to synthesize 2,4-dinitrophenolbenzyl ether from 2,4-dinitrophenol and benzyl chloride. This chemical synthesis is essential in creating specific compounds for further research and application (Wan You-zhi, 2005).
Substitution Reactions in Organic Chemistry : 2,4-Dinitrobenzyl chloride is involved in concurrent stepwise and concerted substitution reactions, shedding light on the mechanisms and kinetics of organic reactions (Amyes & Richard, 1990).
Synthesis of 6-Nitroindoles : The compound is used in the synthesis of 6-nitroindoles, which are important in medicinal chemistry and drug development (Bujok, Wróbel, & Wojciechowski, 2012).
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of 2-(2,4-dinitrobenzylthio) and 2-(2,4-dinitrobenzylseleno) derivatives of 4,5-dihydroimidazolium chloride . These derivatives may interact with various biological targets, but specific interactions would depend on the structure and properties of the derivative compounds.
Mode of Action
It is known to be a key reagent in the synthesis of certain organic compounds . The chlorine atom in the molecule is highly reactive and can participate in various chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
Compounds with similar structures, such as 2,4-dinitrotoluene, have been studied for their degradation pathways in bacteria . These studies provide insights into how bacteria can evolve to assimilate new carbon sources and overcome the metabolic block imposed by nitro-substituents on aromatic compounds .
Result of Action
It is known to be a key reagent in the synthesis of certain organic compounds . The resulting compounds could have various effects depending on their structure and properties.
Safety and Hazards
properties
IUPAC Name |
1-(chloromethyl)-2,4-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARDYTBLZQDXBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209861 | |
Record name | alpha-Chloro-2,4-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
610-57-1 | |
Record name | 2,4-Dinitrobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Chloro-2,4-dinitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Chloro-2,4-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-chloro-2,4-dinitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 2,4-dinitrobenzyl chloride in chemical synthesis?
A1: 2,4-Dinitrobenzyl chloride serves as a versatile building block in organic synthesis. For instance, it is used to introduce the 2,4-dinitrophenyl group into other molecules. One example is its reaction with diethyl(bromodifluoromethyl) phosphonate in the presence of zinc and a copper bromide catalyst to synthesize diethyl(dinitro-phenylethyl phosphonates) []. In another application, it reacts with 5-aminosalicylic acid and lead nitrate to synthesize lead 5-(2,4-dinitroanilino)-salicylate, a compound with potential use as a catalyst in double-base propellants [].
Q2: Can you describe the synthesis of lead 5-(2,4-dinitroanilino)-salicylate and its notable effects?
A2: Lead 5-(2,4-dinitroanilino)-salicylate (DNAS-Pb) was successfully synthesized using 2,4-dinitrobenzyl chloride, 5-aminosalicylic acid, and lead nitrate []. This synthesis yielded DNAS-Pb at a 70% yield. Importantly, DNAS-Pb exhibits a significant catalytic effect on the combustion of double-base propellants. When incorporated into these propellants, DNAS-Pb demonstrably increases the burning rate and induces both plateau and mesa combustion behaviors [].
Q3: Has any research been conducted on the reaction mechanisms of 2,4-dinitrobenzyl chloride?
A3: While the provided abstracts do not delve into detailed reaction mechanisms, they do offer insights. For example, the synthesis of diethyl(dinitro-phenylethyl phosphonates) [] likely proceeds through a nucleophilic substitution reaction. The zinc reagent, formed from zinc and diethyl(bromodifluoromethyl) phosphonate, acts as a nucleophile, attacking the electrophilic carbon atom of the 2,4-dinitrobenzyl chloride. This results in the displacement of the chloride ion and the formation of the desired product. Further investigations into the reaction kinetics and intermediates would provide a more comprehensive understanding of the reaction mechanism.
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